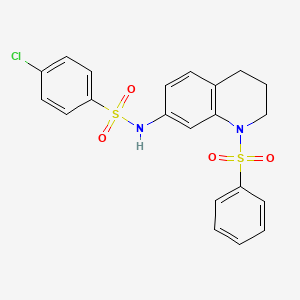
4-クロロ-N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its multifaceted applications in scientific research. Its complex structure, including both chloro and sulfonamide groups, provides a versatile platform for chemical reactions and biological interactions.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in multiple reaction types makes it valuable for synthetic organic chemistry.
Biology and Medicine: Biologically, this compound is studied for its potential use as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is particularly significant in enzyme inhibition.
Industry: Industrially, the compound finds applications in the development of dyes, pigments, and as an intermediate in the synthesis of other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives in the presence of a base such as triethylamine, followed by cyclization with phenylsulfonyl chloride. The reaction is typically conducted in an organic solvent like dichloromethane under an inert atmosphere to ensure purity and yield.
Industrial Production Methods: For industrial production, the compound can be synthesized via a scalable process involving batch or continuous flow reactors, optimizing parameters like temperature, pressure, and solvent choice to enhance efficiency. Techniques such as crystallization and chromatography are used for purification.
化学反応の分析
Types of Reactions: 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: : Chlorine can be substituted with other functional groups using nucleophiles under mild conditions.
Oxidation and Reduction: : Oxidizing agents like potassium permanganate can introduce hydroxyl groups, while reducing agents like sodium borohydride can reduce the sulfone group.
Substitution reactions often use reagents like sodium ethoxide or potassium carbonate.
Oxidation requires strong oxidizers under acidic or neutral conditions.
Reduction typically involves metal hydrides under anhydrous conditions.
Major Products: Major products include derivatives with modified functional groups which can be further used in medicinal chemistry and material science.
作用機序
The compound’s mechanism of action is tied to its ability to inhibit certain enzymes by mimicking the natural substrate of the enzyme. The presence of the sulfonamide group allows it to bind effectively to the enzyme’s active site, preventing the enzyme from performing its usual function.
類似化合物との比較
Similar compounds include:
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide: : Similar but differs in the position of functional groups which can alter biological activity.
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide: : A close structural analogue used in similar applications but may exhibit different reactivity and bioactivity profiles.
Its uniqueness lies in the specific arrangement of functional groups that provide a distinct reactivity pattern and interaction with biological targets.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBMODIVNJRLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














